4-methoxy-N-[2-(4-methoxyphenoxy)ethyl]benzamide

Catalog No.
S15711299
CAS No.
M.F
C17H19NO4
M. Wt
301.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-methoxy-N-[2-(4-methoxyphenoxy)ethyl]benzamide

Product Name

4-methoxy-N-[2-(4-methoxyphenoxy)ethyl]benzamide

IUPAC Name

4-methoxy-N-[2-(4-methoxyphenoxy)ethyl]benzamide

Molecular Formula

C17H19NO4

Molecular Weight

301.34 g/mol

InChI

InChI=1S/C17H19NO4/c1-20-14-5-3-13(4-6-14)17(19)18-11-12-22-16-9-7-15(21-2)8-10-16/h3-10H,11-12H2,1-2H3,(H,18,19)

InChI Key

RASWAIRHIFAGDP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCCOC2=CC=C(C=C2)OC

4-methoxy-N-[2-(4-methoxyphenoxy)ethyl]benzamide is an organic compound classified as a benzamide derivative. Its molecular formula is C17H19NO4C_{17}H_{19}NO_{4}, with a molecular weight of approximately 301.34 g/mol. The compound features two methoxy groups and a phenoxyethyl side chain, which contribute to its unique chemical properties and potential biological activities. The structure can be represented as follows:

  • IUPAC Name: 4-methoxy-N-[2-(4-methoxyphenoxy)ethyl]benzamide
  • CAS Number: 940752-30-7

This compound's structural characteristics suggest it may interact with various biological systems, making it a subject of interest in medicinal chemistry and pharmacology.

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using reagents such as potassium permanganate or chromium trioxide.
  • Reduction: It can undergo reduction reactions with agents like lithium aluminum hydride or sodium borohydride, yielding alcohols or amines.
  • Nucleophilic Substitution: The methoxy groups can be targets for nucleophilic substitution reactions, leading to the formation of various substituted derivatives when treated with strong bases like sodium hydride or potassium tert-butoxide.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Research indicates that 4-methoxy-N-[2-(4-methoxyphenoxy)ethyl]benzamide may exhibit significant biological activity. Its structural components allow for interactions with specific enzymes and receptors, potentially influencing their activity. Some documented biological activities include:

  • Antipathogenic Properties: Preliminary studies suggest that this compound may possess activities against certain pathogens, making it a candidate for further investigation in the field of antimicrobial research.
  • Enzyme Inhibition: The compound's ability to inhibit specific enzymes could lead to therapeutic applications in treating diseases related to enzyme dysfunction.

Further studies are necessary to fully elucidate its mechanisms of action and therapeutic potential.

The synthesis of 4-methoxy-N-[2-(4-methoxyphenoxy)ethyl]benzamide typically involves the following steps:

  • Starting Materials: The synthesis begins with 4-methoxybenzoic acid and 4-methoxyphenol.
  • Coupling Reaction: A coupling agent such as dicyclohexylcarbodiimide (DCC) may be used in the presence of a base like potassium carbonate to facilitate the reaction.
  • Solvent: Dimethylformamide (DMF) or similar solvents are often employed to dissolve the reactants and promote reaction efficiency.
  • Heating: The reaction mixture is heated under reflux conditions to ensure complete conversion to the desired product.

This method allows for the efficient production of the compound, which can then be purified through recrystallization or chromatography.

4-methoxy-N-[2-(4-methoxyphenoxy)ethyl]benzamide has several potential applications across various fields:

  • Pharmaceutical Research: Its unique structure makes it a valuable building block for synthesizing new pharmaceuticals, particularly those targeting enzyme-related pathways.
  • Material Science: The compound may serve as an intermediate in developing novel materials with specific properties.
  • Biological Studies: It can be utilized in studies investigating enzyme inhibition and protein-ligand interactions, contributing to drug discovery efforts.

Interaction studies involving 4-methoxy-N-[2-(4-methoxyphenoxy)ethyl]benzamide focus on its binding affinity and efficacy against various biological targets. These studies help in understanding how the compound interacts with enzymes or receptors, potentially leading to insights into its therapeutic applications.

Preliminary findings suggest that the methoxy and phenoxy groups play crucial roles in these interactions, influencing the compound's biological effects.

Similar Compounds

Several compounds share structural similarities with 4-methoxy-N-[2-(4-methoxyphenoxy)ethyl]benzamide, each exhibiting unique properties:

  • 4-Methoxy-N-(4-methoxyphenyl)benzamide
    • Similar structure but different substitution patterns; variations in chemical reactivity and biological activity are observed.
  • 5-Chloro-2-Methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
    • Contains a chloro group; may exhibit different pharmacological profiles compared to 4-methoxy-N-[2-(4-methoxyphenoxy)ethyl]benzamide.
  • 4-Methoxy-N-(2,2,2-Trichloro-1-phenylamino-ethyl)benzamide
    • Features a trichloro substitution; potential differences in biological activity due to electronic effects from chlorine atoms.

The uniqueness of 4-methoxy-N-[2-(4-methoxyphenoxy)ethyl]benzamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

XLogP3

2.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

301.13140809 g/mol

Monoisotopic Mass

301.13140809 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-15-2024

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